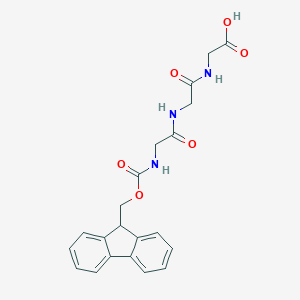

Fmoc-Gly-Gly-Gly-OH

Description

Properties

IUPAC Name |

2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O6/c25-18(23-11-20(27)28)9-22-19(26)10-24-21(29)30-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,22,26)(H,23,25)(H,24,29)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUYBSGRVYRPYLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)NCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427068 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycylglycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170941-79-4 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycylglycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fmoc-Gly-Gly-Gly-OH: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the physicochemical properties, synthesis, and applications of the versatile tripeptide, Fmoc-Gly-Gly-Gly-OH, a critical building block in modern peptide chemistry and drug development.

This compound, or N-(9-fluorenylmethoxycarbonyl)-triglycine, is a cornerstone building block in the field of peptide synthesis and a valuable component in the development of complex therapeutic molecules. Its unique structural features, particularly the presence of the base-labile Fmoc protecting group and the flexible triglycine (B1329560) chain, make it an indispensable tool for researchers in biochemistry, pharmacology, and materials science. This technical guide provides a detailed overview of its properties, experimental protocols for its use, and its role in various applications, with a focus on solid-phase peptide synthesis (SPPS) and its incorporation into antibody-drug conjugates (ADCs).

Core Physicochemical Properties

This compound is a white to off-white powder, a characteristic that is consistent across various suppliers.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | References |

| Molecular Formula | C₂₁H₂₁N₃O₆ | [1] |

| Molecular Weight | 411.41 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Purity (typical) | ≥97% (HPLC) | [1] |

| CAS Number | 170941-79-4 | [1] |

While a precise melting point for this compound is not consistently reported in publicly available literature, the related di-glycine compound, Fmoc-Gly-Gly-OH, has a reported melting point of 182°C.[2] The melting point of the mono-glycine derivative, Fmoc-Gly-OH, is consistently reported in the range of 174-178°C.[3][4][5]

Solubility: Information regarding the solubility of this compound is not extensively detailed in readily available datasheets. However, based on the properties of the closely related Fmoc-Gly-OH, it is expected to be soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP), which are commonly used in peptide synthesis.[3][6] It is anticipated to have limited solubility in water.

Spectroscopic Data

Definitive public spectral data for this compound is limited. However, the expected NMR and IR spectral characteristics can be inferred from the structure and data available for Fmoc-Gly-OH.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the fluorenylmethoxycarbonyl (Fmoc) group, including aromatic protons and the methylene (B1212753) and methine protons of the fluorene (B118485) moiety. Additionally, signals corresponding to the methylene protons of the three glycine (B1666218) residues will be present. A certificate of analysis for the related Fmoc-Gly-Gly-OH confirms a ¹H NMR spectrum consistent with its structure.[7]

-

¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbons of the peptide bonds and the carboxylic acid, the α-carbons of the glycine units, and the carbons of the Fmoc group.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the amide groups, C=O stretching of the carbamate, amide, and carboxylic acid functionalities, and aromatic C-H and C=C stretching from the fluorene ring.

Key Applications and Experimental Protocols

The primary utility of this compound lies in its application as a building block in the synthesis of peptides and as a flexible linker in the construction of more complex biomolecules.

Solid-Phase Peptide Synthesis (SPPS)

This compound is extensively used in Fmoc-based SPPS, a technique that allows for the stepwise assembly of a peptide chain on a solid support.[1][8] The Fmoc group provides temporary protection of the N-terminal amine, which can be selectively removed under mild basic conditions, typically with piperidine (B6355638), without affecting the acid-labile side-chain protecting groups of other amino acids in the sequence.[9][10]

Below is a generalized experimental protocol for the incorporation of this compound into a peptide chain using manual SPPS.

Experimental Workflow for Solid-Phase Peptide Synthesis

Caption: A generalized workflow for the incorporation of Fmoc-amino acids in solid-phase peptide synthesis.

Detailed Protocol for Coupling this compound:

-

Resin Preparation: Start with a resin pre-loaded with the C-terminal amino acid of the target peptide. Swell the resin in a suitable solvent like DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain. Drain and repeat this step for another 15-20 minutes to ensure complete deprotection.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the Fmoc-dibenzofulvene adduct.

-

Coupling:

-

In a separate vessel, pre-activate this compound (typically 2-5 equivalents relative to the resin loading capacity) with a coupling agent such as HBTU/HATU in the presence of a base like diisopropylethylamine (DIPEA) in DMF.

-

Add the activated this compound solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation. The completion of the reaction can be monitored using a qualitative ninhydrin (B49086) test.

-

-

Washing: Wash the resin with DMF to remove unreacted reagents and byproducts.

-

Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

-

Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and any remaining side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[9]

-

Purification: The crude peptide is then precipitated with cold diethyl ether, collected by centrifugation, and purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).[9]

Role as a Linker in Antibody-Drug Conjugates (ADCs)

This compound and its di-glycine counterpart are valuable as components of linkers in the synthesis of antibody-drug conjugates (ADCs).[11][12] ADCs are a class of targeted therapeutics where a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The linker plays a crucial role in the stability and efficacy of the ADC.

The triglycine motif provides a flexible and hydrophilic spacer within the linker.[13] This flexibility can be advantageous in ensuring that the attached drug molecule does not interfere with the antibody's binding to its target antigen. The hydrophilic nature of the glycine residues can also help to improve the overall solubility and pharmacokinetic properties of the ADC.

Logical Workflow for ADC Synthesis using a Glycine-containing Linker

References

- 1. chemimpex.com [chemimpex.com]

- 2. Fmoc-Gly-Gly-OH | 35665-38-4 | FF48582 | Biosynth [biosynth.com]

- 3. Fmoc-Glycine (Fmoc-Gly-OH) BP EP USP CAS 29022-11-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. Fmoc-Gly-OH manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 5. Fmoc-Gly-OH | 29022-11-5 [chemicalbook.com]

- 6. Fmoc-Gly-OH | CAS:29022-11-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. This compound - Ruixibiotech [ruixibiotech.com]

- 9. benchchem.com [benchchem.com]

- 10. peptide.com [peptide.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. nbinno.com [nbinno.com]

- 13. chemimpex.com [chemimpex.com]

A Technical Guide to Fmoc-Gly-Gly-Gly-OH: A Key Building Block in Peptide Synthesis and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Nα-Fmoc-glycyl-glycyl-glycine (Fmoc-Gly-Gly-Gly-OH), a crucial N-terminally protected tripeptide derivative. Its unique structural properties make it an indispensable tool in the fields of peptide chemistry, pharmacology, and bioconjugation. This document details its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its role in solid-phase peptide synthesis (SPPS) and the development of advanced therapeutics such as antibody-drug conjugates (ADCs).

Core Concepts: Chemical Structure and Properties

This compound is a derivative of the tripeptide triglycine (B1329560), where the N-terminal amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is fundamental to modern peptide synthesis, as it is stable under a variety of reaction conditions but can be selectively removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a polar aprotic solvent.[1] The presence of three consecutive glycine (B1666218) residues imparts significant conformational flexibility to the molecule.

The chemical formula for this compound is C₂₁H₂₁N₃O₆, and its molecular weight is 411.41 g/mol .[1]

Physicochemical and Quantitative Data

A summary of the key quantitative and physical data for this compound is presented in the table below. This information is critical for its effective use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₁N₃O₆ | [1] |

| Molecular Weight | 411.41 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Purity (by HPLC) | ≥97% | [1] |

| Storage Conditions | 0-8 °C | [1] |

| Solubility | Soluble in DMSO, DMF, acetonitrile, chloroform, dichloromethane (B109758), ethyl acetate, acetone (B3395972). Slightly soluble in methanol (B129727) and ethanol. Insoluble in water. | Inferred from Fmoc-Gly-OH |

Key Applications in Research and Development

This compound is a versatile building block with a range of applications in the life sciences:

-

Solid-Phase Peptide Synthesis (SPPS): As a protected tripeptide, it allows for the efficient and sequential elongation of peptide chains.[1] Its use can be particularly advantageous in the synthesis of peptides containing poly-glycine sequences.

-

Drug Development: This compound is a valuable component in the synthesis of peptide-based therapeutics. The triglycine motif can act as a flexible spacer or linker within a larger drug molecule, potentially improving its pharmacokinetic and pharmacodynamic properties.[1]

-

Bioconjugation and Antibody-Drug Conjugates (ADCs): The triglycine peptide can serve as a component of a cleavable or non-cleavable linker in ADCs. In this context, it connects a cytotoxic drug to an antibody, which then targets a specific cell type, such as a cancer cell. The linker's properties are critical for the stability and efficacy of the ADC.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of glycyl-glycyl-glycine with 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) in an aqueous basic solution. A representative protocol is as follows:

-

Dissolution: Dissolve glycyl-glycyl-glycine in a 10% aqueous sodium carbonate solution with stirring.

-

Reaction: Cool the solution to approximately 20°C and add a solution of Fmoc-OSu in an organic solvent such as acetone dropwise over 30 minutes.

-

Incubation: Allow the reaction to proceed with stirring for 2 hours at a temperature of around 30°C.

-

Work-up: Dilute the reaction mixture with water and extract with an organic solvent like toluene (B28343) to remove unreacted Fmoc-OSu.

-

Acidification and Extraction: Acidify the aqueous layer to a pH of 2 with concentrated hydrochloric acid. This will precipitate the product. Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic phase, then concentrate it to remove the solvent, which will result in the precipitation of a white solid. The solid can be further purified by recrystallization.

-

Drying: The final product, this compound, is obtained after filtration and drying.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound

The following is a generalized protocol for the incorporation of the this compound unit into a peptide chain using manual SPPS.

1. Resin Preparation:

- Swell the appropriate solid support resin (e.g., Wang resin, Rink amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.

- If starting with a pre-loaded Fmoc-protected resin, perform an initial Fmoc deprotection step.

2. Fmoc Deprotection:

- Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

- Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.

- Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

3. Coupling of this compound:

- Activation: In a separate vessel, prepare the coupling solution by dissolving this compound (3-5 equivalents relative to the resin loading), a coupling agent such as HBTU or HATU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in a minimal amount of DMF. Allow this mixture to pre-activate for 1-5 minutes.

- Coupling Reaction: Add the activated this compound solution to the deprotected peptide-resin.

- Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

4. Washing:

- After the coupling is complete, wash the resin with DMF (5-7 times) to remove any unreacted reagents.

5. Synthesis Cycle Repetition:

- Repeat the deprotection, washing, and coupling steps for each subsequent amino acid to be added to the peptide sequence.

6. Final Cleavage and Deprotection:

- Once the peptide synthesis is complete, wash the peptide-resin with DMF, followed by dichloromethane (DCM) and methanol (MeOH), and then dry it under a vacuum.

- Treat the resin with a cleavage cocktail (e.g., Reagent K: trifluoroacetic acid/thioanisole/water/phenol/ethanedithiol) for 2-3 hours at room temperature to cleave the peptide from the resin and remove any side-chain protecting groups.

- Filter to separate the resin and collect the trifluoroacetic acid (TFA) solution containing the peptide.

7. Peptide Precipitation and Purification:

- Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

- Collect the peptide pellet by centrifugation and wash it with cold diethyl ether.

- Dry the crude peptide pellet under vacuum.

- Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile) and purify it using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

8. Verification:

- Confirm the identity and purity of the final peptide using analytical techniques such as analytical HPLC and mass spectrometry.

Visualizing the Workflow: Solid-Phase Peptide Synthesis

The following diagram illustrates the cyclical nature of the solid-phase peptide synthesis process.

References

A Technical Guide to the Synthesis and Purification of Fmoc-Gly-Gly-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and purification of Fmoc-Gly-Gly-Gly-OH, a fundamental building block in peptide chemistry. The methodologies detailed herein are applicable for proteomics research, drug discovery, and the development of peptide-based therapeutics.

Introduction

This compound is an N-terminally protected tripeptide of glycine (B1666218), an essential reagent in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) protecting group is base-labile, allowing for mild deprotection conditions that preserve acid-labile side-chain protecting groups of other amino acids in a growing peptide chain.[1][2] The triglycine (B1329560) motif itself can be a simple linker or a component of a larger bioactive peptide.

This document outlines the prevalent methods for the synthesis of this compound, with a primary focus on solid-phase peptide synthesis. It further details the purification and characterization of the final product to ensure high purity for subsequent applications.

Synthesis Methodologies

The synthesis of this compound can be approached through two primary strategies: solid-phase peptide synthesis (SPPS) and solution-phase synthesis. SPPS is generally the preferred method for its efficiency and ease of purification.

Solid-Phase Peptide Synthesis (SPPS)

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[1][3] The Fmoc strategy is widely employed due to its mild deprotection conditions.[1]

Experimental Protocol: Fmoc-SPPS of this compound

-

Resin Selection and Preparation:

-

Loading of the First Amino Acid (Fmoc-Gly-OH):

-

Dissolve Fmoc-Gly-OH (2-4 equivalents) and diisopropylethylamine (DIEA) (4-8 equivalents) in dichloromethane (B109758) (DCM).

-

Add the solution to the swollen resin and agitate for 1-2 hours.

-

Cap any unreacted sites on the resin using a solution of DCM/methanol/DIEA (80:15:5) for 30 minutes.

-

Wash the resin with DMF, DCM, and methanol.

-

-

Iterative Deprotection and Coupling:

-

Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 20 minutes to remove the Fmoc group.[5] Wash the resin thoroughly with DMF.

-

Coupling of the Second Glycine:

-

In a separate vessel, pre-activate Fmoc-Gly-OH (3-5 equivalents) with a coupling agent such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) (3-5 equivalents) and DIEA (6-10 equivalents) in DMF for 1-5 minutes.[1]

-

Add the activated amino acid solution to the deprotected peptide-resin and couple for 1-2 hours.

-

Wash the resin with DMF.

-

-

Repeat for the Third Glycine: Repeat the deprotection and coupling steps to add the final Fmoc-Gly-OH.

-

-

Cleavage from the Resin:

Logical Workflow for Solid-Phase Synthesis of this compound

References

- 1. benchchem.com [benchchem.com]

- 2. CN101654473A - Synthesis method of amino-protecting glycine dipeptidase derivant - Google Patents [patents.google.com]

- 3. peptide.com [peptide.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

Fmoc-Gly-Gly-Gly-OH molecular weight and CAS number

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Nα-Fmoc-triglycine (Fmoc-Gly-Gly-Gly-OH), a key building block in synthetic peptide chemistry and a component in the development of advanced bioconjugates.

Core Compound Data

This compound is an N-terminally protected tripeptide derivative. The fluorenylmethoxycarbonyl (Fmoc) group serves as a base-labile protecting group, making it highly suitable for solid-phase peptide synthesis (SPPS).

| Property | Value | Source(s) |

| Molecular Weight | 411.41 g/mol | [1][2][3] |

| CAS Number | 170941-79-4 | [1][2][3][4] |

| Molecular Formula | C₂₁H₂₁N₃O₆ | [1][2][4] |

| Purity | Typically ≥95% - ≥98% (HPLC) | [1][2][3] |

| Appearance | White to off-white powder or crystals | [1][2] |

| Synonyms | Fmoc-triglycine, N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycylglycine | [1][2][3] |

Key Applications

This compound is primarily utilized in two significant areas of research and development:

-

Solid-Phase Peptide Synthesis (SPPS): It serves as a fundamental building block for the incorporation of a triglycine (B1329560) motif into synthetic peptides.[5] The triglycine sequence can act as a simple, flexible spacer in peptide structures.

-

Antibody-Drug Conjugates (ADCs): The Gly-Gly-Gly sequence can function as a component of a cleavable linker, connecting a cytotoxic drug to an antibody.[5] This linker is designed to be stable in circulation and release the payload upon internalization into target cells.

Experimental Protocol: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the coupling of this compound onto a solid support resin (e.g., Rink Amide resin) bearing a free amine. This procedure is based on standard Fmoc-based SPPS chemistry.

Materials:

-

This compound

-

Solid-phase synthesis resin (e.g., Rink Amide, Wang) with a free amine group

-

N,N-Dimethylformamide (DMF)

-

Deprotection solution: 20% (v/v) piperidine (B6355638) in DMF

-

Coupling/Activation Reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

or HBTU/HOBt (N-hydroxybenzotriazole)

-

or DIC/Oxyma (Diisopropylcarbodiimide/Ethyl cyano(hydroxyimino)acetate)

-

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Washing solvents: Dichloromethane (DCM), Methanol (MeOH)

-

Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)

-

Cold diethyl ether

Methodology:

-

Resin Preparation:

-

Place the desired amount of resin in a reaction vessel.

-

Swell the resin in DMF for 30-60 minutes.[3]

-

If the resin is Fmoc-protected, perform an initial deprotection step.

-

-

Fmoc Group Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the solution and repeat the piperidine treatment for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[1]

-

Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.[3] A ninhydrin (B49086) test can be performed to confirm the presence of a free amine.

-

-

Coupling of this compound:

-

Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), an equivalent amount of coupling agent (e.g., HATU), and DIEA (6-10 equivalents) in a minimal volume of DMF.[1][3] Allow the mixture to pre-activate for 1-5 minutes.[1]

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-4 hours.[3][6]

-

Monitor the reaction for completion (e.g., using a negative ninhydrin test).

-

Wash the resin with DMF (3-5 times).

-

-

Chain Elongation (Optional):

-

To add more amino acids, repeat the deprotection (Step 2) and coupling (Step 3) cycles with the desired Fmoc-protected amino acids.

-

-

Final Cleavage and Deprotection:

-

After the final coupling step, wash the peptide-resin with DMF, followed by DCM and MeOH, and dry under vacuum.

-

Suspend the dried resin in a cleavage cocktail (e.g., Reagent K).[7]

-

Stir at room temperature for 1-3 hours.

-

Filter the resin and rinse with additional TFA.

-

Precipitate the crude peptide by adding the combined filtrates to cold diethyl ether.[3]

-

Pellet the peptide via centrifugation, decant the ether, and wash the pellet again with cold ether.

-

Dry the crude peptide pellet. The product can then be purified by reverse-phase HPLC.

-

Diagrams and Workflows

The following diagrams illustrate the chemical structure and a typical experimental workflow for the use of this compound.

Caption: Fmoc-SPPS workflow for peptide synthesis.

Caption: Conceptual structure of an Antibody-Drug Conjugate.

References

Solubility of Fmoc-Gly-Gly-Gly-OH in different solvents

An In-Depth Technical Guide to the Solubility of Fmoc-Gly-Gly-Gly-OH in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of direct quantitative solubility data for this compound, this guide leverages data from the closely related compound, Fmoc-Gly-OH, as a predictive reference. This document outlines the qualitative and quantitative solubility of these compounds in various common solvents, details experimental protocols for solubility determination, and presents a logical workflow for assessing peptide solubility.

Introduction to this compound and Solubility

Nα-(9-Fluorenylmethoxycarbonyl)-glycyl-glycyl-glycine (this compound) is a protected tripeptide commonly utilized in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) protecting group is a key feature in modern peptide chemistry, offering base-lability for mild deprotection cycles. The solubility of Fmoc-protected amino acids and peptides is a critical parameter for ensuring efficient coupling reactions and preventing aggregation, which can lead to truncated or deleted peptide sequences and reduced final product yield. Understanding the solubility of this compound in various solvents is therefore essential for optimizing peptide synthesis protocols and for its application in drug development and other research areas.

Solubility Data

Direct quantitative solubility data for this compound is not extensively available in published literature. However, the solubility of Fmoc-Gly-OH, a structurally similar precursor, provides valuable insights into the expected solubility behavior of the tripeptide. The addition of two glycine (B1666218) residues is expected to slightly increase the polarity of the molecule.

Quantitative Solubility of Fmoc-Gly-OH

The following table summarizes the available quantitative solubility data for Fmoc-Gly-OH. This data can be used as a proxy to estimate the solubility of this compound.

| Solvent | Concentration | Method |

| Dimethyl sulfoxide (B87167) (DMSO) | ≥29.7 mg/mL | Not specified |

| Dimethyl sulfoxide (DMSO) | 100 mg/mL | Ultrasonic assistance may be required[1][2] |

Qualitative Solubility of Fmoc-Gly-OH

The qualitative solubility of Fmoc-Gly-OH in a range of common laboratory solvents is presented below. This compound is expected to exhibit a similar solubility profile.

| Solvent | Solubility | Notes |

| Dimethylformamide (DMF) | Soluble | A standard solvent for SPPS[1][3] |

| N-Methyl-2-pyrrolidone (NMP) | Soluble | An alternative to DMF with excellent solvating properties[1] |

| Dichloromethane (DCM) | Soluble | Generally used for dissolving organic molecules[1][4] |

| Chloroform | Soluble | - |

| Acetone | Soluble | - |

| Ethyl Acetate | Soluble | - |

| Acetonitrile | Readily Soluble | -[3] |

| Methanol | Slightly Soluble | -[3][5] |

| Ethanol | Slightly Soluble | -[3] |

| Water | Insoluble | -[3][5] |

| Aqueous Buffers (pH 7-9) | Soluble | Sonication may be required to aid dissolution[1] |

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound in a specific solvent, the following experimental protocols can be employed.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound in a given solvent.

Materials:

-

This compound

-

Selected solvent(s)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a vial. The exact amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter. Dilute the filtered supernatant with a suitable mobile phase for HPLC analysis.

-

Quantification by HPLC: Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound. A calibration curve of known concentrations should be prepared to accurately quantify the solubility.

-

Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution.

Kinetic Solubility Determination (Turbidimetric Assay)

This high-throughput method provides a rapid assessment of the kinetic solubility of a compound.

Materials:

-

This compound stock solution in a highly solubilizing solvent (e.g., DMSO)

-

Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

96-well microplate

-

Microplate reader with turbidity measurement capabilities (e.g., at 620 nm)

-

Liquid handling system or multichannel pipettes

Procedure:

-

Preparation of Compound Plate: Prepare a serial dilution of the this compound stock solution in the same solvent (e.g., DMSO) in a 96-well plate.

-

Addition to Buffer: Transfer a small volume of each dilution to a corresponding well of a new 96-well plate containing the aqueous buffer. This will induce precipitation if the solubility limit is exceeded.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 2 hours).

-

Turbidity Measurement: Measure the absorbance (or turbidity) of each well using a microplate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

-

Data Analysis: The solubility is estimated as the concentration at which a significant increase in turbidity is observed compared to the baseline.

Visualizing the Solubility Assessment Workflow

The following diagram illustrates a logical workflow for assessing the solubility of a protected peptide like this compound.

Caption: A workflow for determining peptide solubility.

Conclusion

While direct quantitative solubility data for this compound remains scarce, the information available for Fmoc-Gly-OH provides a strong foundation for estimating its solubility behavior. For precise measurements, the detailed experimental protocols for equilibrium and kinetic solubility assays outlined in this guide can be effectively implemented. A systematic approach to solubility assessment, as depicted in the workflow diagram, is crucial for the successful application of this compound in peptide synthesis and other areas of chemical and pharmaceutical research.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Fmoc-Glycine (Fmoc-Gly-OH) BP EP USP CAS 29022-11-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. Fmoc-Gly-OH | CAS:29022-11-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. nbinno.com [nbinno.com]

The Strategic Integration of Fmoc-Gly-Gly-Gly-OH in Modern Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of complex and lengthy peptides is often challenged by issues of aggregation, low yield, and the accumulation of deletion or insertion impurities, particularly in sequences containing repeating amino acid motifs. Fmoc-Gly-Gly-Gly-OH, a pre-formed tripeptide building block, has emerged as a critical tool in solid-phase peptide synthesis (SPPS) to mitigate these challenges. This technical guide provides an in-depth analysis of the applications of this compound, with a focus on its role in improving the synthesis of poly-glycine regions, its utility as a flexible linker in bioconjugation and drug delivery, and its contribution to overcoming peptide aggregation. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to equip researchers with the practical knowledge to effectively implement this reagent in their synthetic strategies.

Introduction: The Challenge of Glycine-Rich Sequences

Glycine (B1666218), the simplest amino acid, paradoxically presents significant challenges in SPPS. Its lack of a side chain can lead to unique and often problematic secondary structures and aggregation phenomena. The repetitive nature of poly-glycine sequences can induce the formation of insoluble β-sheet structures on the solid support, hindering reagent access and leading to incomplete coupling and deprotection steps. This results in a higher incidence of deletion sequences and difficult purifications. Stepwise addition of individual glycine residues can also be inefficient and prone to insertion errors.

This compound offers a strategic solution by incorporating three glycine residues in a single coupling step. This "block" addition can disrupt the formation of secondary structures during synthesis and significantly reduce the number of synthetic cycles, thereby minimizing the accumulation of impurities.

Core Applications of this compound

The utility of this compound extends across several key areas of peptide synthesis and drug development:

-

Building Block for Poly-Glycine Sequences: Its primary application is in the efficient synthesis of peptides containing consecutive glycine residues. This is particularly valuable in the synthesis of therapeutic peptides where poly-glycine motifs are common. A prime example is the anticoagulant drug Bivalirudin, which contains a Gly-Gly-Gly-Gly segment. The use of di-glycine building blocks in its synthesis has been shown to significantly reduce glycine-related impurities.[1]

-

Flexible Linker in Bioconjugates: The inherent flexibility of the poly-glycine chain makes this compound an ideal building block for constructing linkers in bioconjugates, such as antibody-drug conjugates (ADCs).[2][3] These linkers can connect a cytotoxic drug to an antibody, and their flexibility can be crucial for proper drug release and activity at the target site.

Data Presentation: Quantitative Impact on Peptide Purity

The advantages of using pre-formed glycine blocks are clearly demonstrated in the synthesis of Bivalirudin. A patent for the production of poly-glycine containing peptides provides a compelling case study comparing the impurity profiles of Bivalirudin synthesized using a stepwise addition of Fmoc-Gly-OH versus the use of Fmoc-Gly-Gly-OH blocks.

Table 1: Comparison of Impurity Profiles in Bivalirudin Synthesis [1]

| Synthesis Strategy | [+Gly]-Bivalirudin Impurity | [des-Gly]-Bivalirudin Impurity | Other Impurities | Final Purity (by HPLC) |

| Stepwise Fmoc-Gly-OH addition | 0.5% | 0.4% | <0.5% | >97.5% |

| Using Fmoc-Gly-Gly-OH blocks | <0.2% | <0.2% | <0.5% | >99.0% |

As the data indicates, the use of Fmoc-Gly-Gly-OH for the assembly of the Gly-Gly-Gly-Gly segment in Bivalirudin leads to a significant reduction in glycine addition and deletion byproducts, resulting in a final product of higher purity.[1]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for manual Fmoc-SPPS. Specific parameters such as coupling times and equivalents of reagents may need to be optimized for different sequences.

Materials:

-

Fmoc-protected amino acids (including this compound)

-

Resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)

-

Coupling reagents (e.g., HATU, HBTU, DIC)

-

Base (e.g., DIPEA, NMM)

-

Deprotection solution: 20% piperidine (B6355638) in DMF

-

Solvents: DMF, DCM, Methanol

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

Workflow:

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Detailed Protocol: Synthesis of Bivalirudin's Gly-Gly-Gly-Gly Segment using Fmoc-Gly-Gly-OH

The following protocol is adapted from the synthesis of Bivalirudin and details the incorporation of the tetra-glycine segment using Fmoc-Gly-Gly-OH.[1]

Starting Material: Peptide-resin with the sequence H-Asn(Trt)-Gly-Asp(OtBu)-Phe-Glu(OtBu)-Glu(OtBu)-Ile-Pro-Glu(OtBu)-Glu(OtBu)-Tyr(tBu)-Leu-OH attached to the resin.

-

Fmoc Deprotection: The Fmoc group on the N-terminal Proline is removed by treating the resin with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF.

-

First Coupling of Fmoc-Gly-Gly-OH:

-

Fmoc-Gly-Gly-OH (3 equivalents relative to resin loading) is pre-activated with Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) in DMF.

-

The activated dipeptide solution is added to the deprotected peptide-resin.

-

The coupling reaction is allowed to proceed until completion, which can be monitored by a Kaiser test.

-

-

Fmoc Deprotection: The Fmoc group from the newly added Gly-Gly dipeptide is removed using 20% piperidine in DMF as described in step 1.

-

Second Coupling of Fmoc-Gly-Gly-OH: The coupling step (step 2) is repeated to add the second Gly-Gly unit, thus completing the Gly-Gly-Gly-Gly segment.

-

Continuation of Synthesis: Following the final Fmoc deprotection of the tetra-glycine segment, the synthesis continues with the coupling of the subsequent amino acids in the Bivalirudin sequence (Pro, Arg(Pbf), Pro, D-Phe).

Cleavage and Deprotection: After completion of the synthesis, the peptide-resin is washed with DMF, followed by methanol, and dried under vacuum. The peptide is cleaved from the resin with simultaneous deprotection of the side-chain protecting groups using a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% 1,2-Ethanedithiol (EDT) for 2 hours at room temperature. The crude peptide is then precipitated with cold methyl-tert-butyl ether (MTBE).

Mandatory Visualizations

Workflow for Bivalirudin Synthesis

Caption: Workflow for the synthesis of Bivalirudin using Fmoc-Gly-Gly-OH blocks.

Decision Logic for Glycine-Rich Sequences

Caption: Decision logic for using block vs. stepwise addition of glycine.

Conclusion

This compound is a valuable reagent that addresses several critical challenges in solid-phase peptide synthesis. Its application in the synthesis of poly-glycine sequences, as exemplified by the production of high-purity Bivalirudin, demonstrates its effectiveness in minimizing deletion and insertion impurities. Furthermore, its use as a flexible linker in complex biomolecules and its potential to mitigate peptide aggregation underscore its versatility. By integrating this compound into their synthetic strategies, researchers, scientists, and drug development professionals can enhance the efficiency, purity, and overall success of their peptide synthesis endeavors.

References

The Pivotal Role of Fmoc-Gly-Gly-Gly-OH in Advanced Drug Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Fmoc-Gly-Gly-Gly-OH, or N-(9-fluorenylmethoxycarbonyl)-triglycine, is a specialized peptide derivative that has garnered significant attention in the pharmaceutical and biotechnology sectors.[1] Its unique structural and chemical properties make it a versatile tool in various facets of drug development, from the synthesis of complex therapeutic peptides to the construction of sophisticated drug delivery systems.[1] This technical guide provides a comprehensive overview of the core applications of this compound, with a focus on its role in solid-phase peptide synthesis, as a linker in bioconjugates, and in the formation of hydrogels for controlled drug release.

The defining feature of this molecule is the fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for the stepwise assembly of amino acids in solid-phase peptide synthesis (SPPS).[1] The triglycine (B1329560) sequence imparts flexibility to the molecules it is incorporated into, which can be advantageous in optimizing the pharmacological properties of peptide-based drugs.[2] This guide will delve into the technical details of its application, presenting quantitative data, detailed experimental protocols, and visual representations of key workflows and pathways.

Core Applications of this compound in Drug Development

Building Block in Solid-Phase Peptide Synthesis (SPPS)

This compound serves as a fundamental building block for the synthesis of therapeutic peptides and peptide libraries.[1] The Fmoc group provides temporary protection of the N-terminus, allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[3][4] The use of a triglycine unit can be strategically employed to introduce flexible spacer elements within a peptide sequence, potentially enhancing its biological activity.

Flexible Linker in Antibody-Drug Conjugates (ADCs)

In the rapidly advancing field of antibody-drug conjugates, the linker molecule that connects the antibody to the cytotoxic payload is of paramount importance. This compound can be utilized as a component of these linkers.[2][5] The flexible nature of the glycine (B1666218) chain can ensure that the drug payload does not interfere with the antibody's binding to its target. Furthermore, it can be incorporated into cleavable linker systems that are designed to release the drug only upon reaching the target tissue, thereby minimizing off-target toxicity.[2]

Pro-gelator for Hydrogel-Based Drug Delivery Systems

Fmoc-protected amino acids and short peptides, including those containing glycine, are known to self-assemble into nanofibrous networks that can entrap large amounts of water to form hydrogels.[6][7] These hydrogels are being extensively investigated as matrices for the sustained release of therapeutic agents.[8] The self-assembly process is driven by non-covalent interactions, such as π-π stacking of the Fmoc groups and hydrogen bonding between the peptide backbones. The resulting hydrogels are often biocompatible and biodegradable, making them excellent candidates for drug delivery applications.[8]

Data Presentation: Physicochemical and Mechanical Properties

The following tables summarize key quantitative data for this compound and related Fmoc-peptide hydrogels. This data is crucial for designing and optimizing drug delivery systems.

| Property | Value | Reference(s) |

| Chemical Formula | C21H21N3O6 | [9] |

| Molecular Weight | 411.41 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Purity (HPLC) | ≥97% | [1] |

| Storage Temperature | 0-8 °C | [1] |

Table 1: Physicochemical Properties of this compound.

| Fmoc-Peptide System | Concentration (wt%) | Storage Modulus (G') (Pa) | Reference(s) |

| Fmoc-K3 (in 14 mM phosphate (B84403) buffer) | 2.0 | 2526 | [10] |

| Fmoc-FFpY/Na+ (6.4 mM in 500 mM NaCl) | ~0.64 | 53.3 ± 14.9 | [11] |

| Alginate/MCC with Fmoc-FFY | - | ~24,000 | [12] |

| FmocFF-K mixed hydrogels | - | 200 - 35,000 | [13] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol describes the manual incorporation of an this compound unit into a peptide sequence on a rink amide resin.

Materials:

-

Rink Amide resin

-

This compound

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine (B6355638) in DMF

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

-

Fritted syringe reaction vessel

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in the reaction vessel.[4]

-

Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 10 minutes. Drain and repeat for another 10 minutes to ensure complete removal of the Fmoc group from the resin's linker.[3]

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[4]

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HBTU (3-5 eq.), and DIPEA (6-10 eq.) in a minimal amount of DMF.[3][14]

-

Allow the mixture to pre-activate for 1-5 minutes.[3]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.[14]

-

-

Washing: Drain the coupling solution and wash the resin with DMF (5 x volume).

-

Confirmation of Coupling (Optional): Perform a Kaiser test to ensure the coupling reaction is complete. A negative result (yellow beads) indicates a successful coupling.

-

Chain Elongation: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.[14]

-

-

Peptide Precipitation:

-

Purification: Dry the crude peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

Preparation of a Drug-Loaded this compound Hydrogel

This protocol describes the formation of a drug-loaded hydrogel using a solvent-switching method.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Hydrophobic drug of interest

-

Vials

Procedure:

-

Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50-100 mg/mL). Vortex until fully dissolved.[15]

-

Drug Loading: Dissolve the hydrophobic drug in the this compound/DMSO stock solution at the desired concentration.[15]

-

Trigger Gelation:

-

To form the hydrogel, add the drug-loaded DMSO stock solution to PBS (pH 7.4) to achieve the final desired concentration of this compound (e.g., 0.5 - 2.0% w/v).[15] For example, to prepare a 1 mL gel at 1% (10 mg/mL), add 100 µL of a 100 mg/mL stock solution to 900 µL of PBS.

-

Gently mix by inversion.

-

-

Gel Formation: Allow the mixture to stand at room temperature. Gelation should occur within minutes to hours.

-

Confirm Gelation: Confirm the formation of a stable, self-supporting hydrogel by inverting the vial. A successful gel will not flow.[15]

Mandatory Visualizations

Workflow for Solid-Phase Peptide Synthesis (SPPS).

Drug-loaded hydrogel formation via solvent-switching.

Mechanisms of drug release from the hydrogel matrix.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. Fmoc-Gly-Gly-OH | 35665-38-4 | FF48582 | Biosynth [biosynth.com]

- 6. New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization | MDPI [mdpi.com]

- 7. Hydrogels formed from Fmoc amino acids - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00801H [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic Hexapeptides for Potential Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Salt-induced Fmoc-tripeptide supramolecular hydrogels: a combined experimental and computational study of the self-assembly - Nanoscale (RSC Publishing) DOI:10.1039/D4NR00335G [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Fmoc-Gly-Gly-Gly-OH for hydrogel formation in tissue engineering

An In-depth Technical Guide to Fmoc-Gly-Gly-Gly-OH Hydrogels for Tissue Engineering

Introduction

Self-assembling peptide hydrogels are a class of biomaterials that have garnered significant interest in tissue engineering and drug delivery. These materials are formed through the spontaneous organization of small peptide building blocks into nanofibrous networks that can entrap large volumes of water, mimicking the native extracellular matrix (ECM).[1] The fluorenylmethoxycarbonyl (Fmoc) group, a hydrophobic and aromatic moiety, is a powerful driver of self-assembly when attached to short peptide sequences.[2] The π-π stacking interactions between Fmoc groups, combined with hydrogen bonding between the peptide backbones, lead to the formation of stable, fibrous hydrogel scaffolds.[3]

The tripeptide sequence Gly-Gly-Gly (GGG) is composed of the simplest amino acid, glycine. This sequence imparts significant flexibility to the peptide backbone. When combined with the Fmoc group, this compound (Fmoc-GGG-OH) serves as a versatile building block for creating soft, biocompatible hydrogels.[2][4] These hydrogels provide a permissive and supportive 3D environment for cell culture and have potential applications in regenerative medicine, acting as scaffolds that support cell adhesion, proliferation, and differentiation.[5][6]

Mechanism of Hydrogelation: A Self-Assembly Process

The formation of a hydrogel from Fmoc-GGG-OH is a classic example of supramolecular self-assembly driven by non-covalent interactions. The process is typically initiated by a change in environmental conditions, such as a shift in pH or a change in solvent polarity (solvent-switch).[7][8]

-

Triggering Event : The process begins by dissolving the Fmoc-GGG-OH peptide, which is often initially in a salt form or an organic solvent. Gelation is triggered by neutralizing the pH (e.g., adding an acid like glucono-δ-lactone which slowly hydrolyzes) or by adding an aqueous buffer to an organic solution of the peptide (e.g., in DMSO).[7][9]

-

Molecular Assembly : The trigger event reduces the solubility of the peptide, promoting intermolecular interactions. The primary driving forces are:

-

π-π Stacking : The aromatic Fmoc groups stack on top of each other, forming the core of the nanofiber.[2]

-

Hydrogen Bonding : The peptide backbones arrange into β-sheet structures, stabilized by hydrogen bonds between the amide and carbonyl groups. This provides structural integrity to the fibers.[7]

-

-

Nanofiber Entanglement : As the nanofibers grow in length, they begin to entangle, forming a complex 3D network. This network is responsible for immobilizing water molecules, resulting in the formation of a stable, self-supporting hydrogel.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. New Physical Hydrogels Based on Co-Assembling of FMOC–Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic Hexapeptides for Potential Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polyelectrolyte Hydrogels for Tissue Engineering and Regenerative Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

Self-Assembly Properties of Fmoc-Gly-Gly-Gly-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the self-assembly properties of the tripeptide derivative N-α-fluorenylmethyloxycarbonyl-triglycine (Fmoc-Gly-Gly-Gly-OH). Capitalizing on the inherent biocompatibility of its amino acid backbone and the π-π stacking interactions facilitated by the Fmoc group, this molecule exhibits a remarkable capacity to form ordered nanostructures and hydrogels. Such properties position this compound as a promising building block in the development of advanced biomaterials for drug delivery, tissue engineering, and 3D cell culture applications.

This guide summarizes key quantitative data, details experimental protocols for characterization, and provides visual representations of workflows and molecular interactions to facilitate a deeper understanding of the self-assembly behavior of this compound.

Core Self-Assembly Principles

The self-assembly of this compound in aqueous environments is primarily driven by a combination of non-covalent interactions. The hydrophobic fluorenyl groups promote aggregation through π-π stacking, forming the core of the resulting nanofibers. Concurrently, the peptide backbone engages in hydrogen bonding, leading to the formation of β-sheet-like secondary structures that stabilize the growing fibrils.[1][2] The interplay of these forces dictates the morphology and properties of the final supramolecular assembly. While this compound can self-assemble, it is often utilized in co-assembly systems to enhance and tune the properties of the resulting hydrogels.[3]

Quantitative Data on Self-Assembly and Hydrogel Properties

Quantitative characterization of this compound self-assembly is crucial for its application in biomaterials. The following tables summarize key parameters, primarily from studies involving co-assembly with Fmoc-Lys-Fmoc-OH, as data for the self-assembly of this compound alone is limited in the available literature.

| Parameter | Value | Conditions | Reference |

| Molecular Weight | 411.41 g/mol | N/A | [3] |

| Appearance | White to off-white powder | Solid state | N/A |

Table 2: Thermal Decomposition Properties of a Co-Assembled Hydrogel (Fmoc-Lys-Fmoc_Fmoc-Gly-Gly-Gly at a 5:1 ratio)

| Temperature Range (°C) | Mass Loss (%) | Associated Process | Reference |

| 27 - 150 | 11.2 | Loss of free and bound water | [3] |

| 150 - 450 | 48.5 | Decomposition of organic structure | [3] |

| 450 - 700 | 25.1 | Further decomposition | [3] |

Note: This data represents a co-assembled system and may not be fully representative of a pure this compound hydrogel.

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and characterization of this compound-based hydrogels. The following protocols are adapted from studies on co-assembled systems and general Fmoc-peptide characterization.

Hydrogel Preparation (Co-Assembly with Fmoc-Lys-Fmoc-OH via Solvent Switch)

This protocol describes the formation of a co-assembled hydrogel, a common method to modulate hydrogel properties.[3]

Materials:

-

This compound[3]

-

Fmoc-Lys-Fmoc-OH[3]

-

Dimethyl sulfoxide (B87167) (DMSO)[3]

-

Phosphate-buffered saline (PBS, 0.01 M, pH 7.4)[3]

Procedure:

-

Prepare individual stock solutions of this compound and Fmoc-Lys-Fmoc-OH in DMSO.

-

Mix the stock solutions in the desired gravimetric ratio (e.g., 5:1 Fmoc-Lys-Fmoc-OH to this compound).[3]

-

Stir the mixture until a transparent solution is obtained.[3]

-

Gradually add PBS (pH 7.4) to the clear solution.[3]

-

Gently homogenize the mixture with a spatula.[3]

-

Allow the mixture to stand at room temperature for 24 hours to facilitate hydrogel formation.[3]

-

Verify hydrogel formation by the inverted test tube method.[3]

Hydrogel Preparation Workflow

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to investigate the secondary structure of the peptide assemblies, particularly the formation of β-sheets.

Sample Preparation:

-

Lyophilize the hydrogel sample to obtain a dry powder.

-

Prepare a KBr pellet by mixing a small amount of the lyophilized sample with potassium bromide.

Data Acquisition:

-

Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.

-

Pay close attention to the Amide I (1600-1700 cm⁻¹) and Amide II (1500-1600 cm⁻¹) regions.

Data Interpretation:

-

A strong absorption band around 1624 cm⁻¹ in the Amide I region is characteristic of β-sheet formation.[1]

-

Changes in the intensity and position of peaks in the Amide III region (around 1250–1260 cm⁻¹) can indicate molecular reorientation of the peptide.[3]

FTIR Analysis Workflow

Fluorescence Spectroscopy

Fluorescence spectroscopy can be utilized to probe the microenvironment of the fluorenyl groups and infer aggregation dynamics.

Sample Preparation:

-

Prepare solutions of the Fmoc-peptide derivative at the desired concentration.

Data Acquisition:

-

Set the excitation wavelength to 285 nm.[3]

-

Record the emission spectrum from 290 to 550 nm.[3]

-

Set the excitation and emission slit widths (e.g., 3 nm and 6 nm, respectively).[3]

Data Interpretation:

-

The position of the fluorescence emission peak of the fluorenyl moiety can provide insights into the aggregation and self-assembly mechanism. A dominant peak around 325 nm is often observed in the aggregated state.[3]

Rheological Measurements

Rheology is used to characterize the mechanical properties of the hydrogel, such as its stiffness and viscoelastic behavior.

Instrumentation:

-

A rotational rheometer with a plate-plate or cone-plate geometry is suitable.

Procedure:

-

Load the hydrogel sample onto the rheometer stage.

-

Perform oscillatory time sweep measurements to monitor the gelation kinetics, observing the evolution of the storage modulus (G') and loss modulus (G'').

-

Conduct frequency sweep experiments to characterize the viscoelastic properties of the formed gel. A higher G' than G'' indicates a gel-like structure.

-

Perform strain sweep experiments to determine the linear viscoelastic region and the yield strain of the hydrogel.

Rheological Measurement Workflow

Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology of the self-assembled nanostructures.

Sample Preparation (Negative Staining):

-

Place a drop of the diluted hydrogel or peptide solution onto a carbon-coated TEM grid.

-

Allow the sample to adsorb for a few minutes.

-

Blot off the excess sample with filter paper.

-

Apply a drop of a negative staining agent (e.g., uranyl acetate (B1210297) or phosphotungstic acid) to the grid.

-

Blot off the excess stain and allow the grid to air dry completely.

Imaging:

-

Image the sample using a transmission electron microscope at an appropriate magnification to visualize the fibrillar structures.

Applications in Drug Development and Cell Culture

The ability of this compound to form biocompatible hydrogels makes it a valuable component for various biomedical applications.

-

Drug Delivery: The nanofibrous network of the hydrogel can encapsulate therapeutic molecules, providing a scaffold for their sustained and controlled release.[4] The properties of the hydrogel, such as its stiffness and degradation rate, can be tuned to optimize drug release kinetics.[5]

-

3D Cell Culture: These hydrogels can mimic the extracellular matrix, providing a three-dimensional environment for cell growth and proliferation that is more representative of in vivo conditions than traditional 2D cell culture.[5][6] The biocompatibility of the peptide-based scaffold is a key advantage for these applications.[7]

Signaling Pathways and Cellular Interactions

While the direct influence of this compound hydrogels on specific signaling pathways is not yet well-documented, the physical properties of the hydrogel scaffold, such as stiffness, are known to play a crucial role in directing cell fate and behavior. For instance, the stiffness of the matrix can influence mesenchymal stem cell differentiation. Further research is needed to elucidate the specific molecular pathways that are modulated by the presence of this compound-containing biomaterials.

Hydrogel-Cell Interaction

Conclusion

This compound is a versatile building block for the creation of self-assembling biomaterials. Its ability to form hydrogels, particularly in co-assembly with other Fmoc-peptide derivatives, opens up a wide range of possibilities for applications in drug delivery and tissue engineering. While further research is needed to fully characterize the self-assembly of this compound in its pure form and to understand its specific interactions with cellular signaling pathways, the existing data clearly indicate its potential as a valuable component in the design of next-generation biomaterials. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working in this exciting field.

References

- 1. Hydrogels formed from Fmoc amino acids - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00801H [pubs.rsc.org]

- 2. Frontiers | Self-Assembly Dipeptide Hydrogel: The Structures and Properties [frontiersin.org]

- 3. New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization [mdpi.com]

- 4. Biosynthesis and Characterization of Cross-Linked Fmoc Peptide-Based Hydrogels for Drug Delivery Applications [mdpi.com]

- 5. Self-assembling Fmoc dipeptide hydrogel for in situ 3D cell culturing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic Hexapeptides for Potential Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Fmoc-Triglycine: A Technical Guide to Synthesis, Self-Assembly, and Application

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical review of the research surrounding N-fluorenylmethoxycarbonyl-triglycine (Fmoc-triglycine). It details the synthesis and purification protocols, explores the mechanisms of self-assembly and hydrogelation, summarizes key quantitative data, and outlines its applications in biomaterials and drug delivery.

Introduction to Fmoc-Triglycine

N-fluorenylmethoxycarbonyl-triglycine (Fmoc-GGG-OH) is a peptide derivative consisting of three glycine (B1666218) residues N-terminally protected by a bulky, aromatic Fmoc group. This molecular structure imparts an amphiphilic character, with the large, hydrophobic fluorenyl group driving intermolecular interactions and the glycine peptide segment providing opportunities for hydrogen bonding. This duality is central to its ability to self-assemble in aqueous solutions to form ordered nanostructures, most notably hydrogels. The main driving force for this assembly is a combination of hydrophobic and π-π stacking interactions between the fluorenyl moieties, with a secondary role for hydrogen bonding involving the peptide components.[1][2] This guide delves into the technical aspects of working with Fmoc-triglycine, from its chemical synthesis to its characterization and application.

Synthesis and Purification

The synthesis of Fmoc-triglycine is typically achieved via standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[3][4] This method involves the sequential addition of Fmoc-protected glycine amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol is a generalized procedure based on standard Fmoc chemistry.[3]

-

Resin Selection and Swelling:

-

Choose a suitable resin based on the desired C-terminal group (e.g., Rink Amide resin for a C-terminal amide, Wang or 2-chlorotrityl resin for a C-terminal carboxylic acid).[3]

-

Swell the resin in an appropriate solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) for at least 30-60 minutes.[3]

-

-

First Amino Acid Loading (if not pre-loaded):

-

Dissolve Fmoc-Gly-OH (e.g., 5 equivalents relative to resin substitution) and a coupling agent in a suitable solvent.

-

Add the solution to the swelled resin and allow it to react for 1-6 hours.[5]

-

-

SPPS Cycle (Repeated for each glycine addition):

-

Fmoc Deprotection: Treat the resin with a 20% (v/v) solution of piperidine (B6355638) in DMF for approximately 20 minutes to remove the Fmoc protecting group from the N-terminus of the resin-bound peptide.[3][4]

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc adduct.[3]

-

Amino Acid Coupling:

-

Activate the next Fmoc-Gly-OH amino acid (e.g., 3-5 equivalents) by pre-dissolving it with a coupling agent such as HBTU/HATU and an organic base like N,N-Diisopropylethylamine (DIEA).[4][6]

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 50-60 minutes. Monitor reaction completion with a qualitative method like the Ninhydrin test.[4]

-

-

Washing: Wash the resin with DMF to remove unreacted reagents.[4]

-

-

Cleavage and Deprotection:

-

After the final coupling cycle, wash the peptide-resin with DMF, followed by methanol (B129727) (MeOH), and dry it under a vacuum.[4]

-

Treat the dried resin with a cleavage cocktail, typically containing a high concentration of Trifluoroacetic Acid (TFA), to cleave the peptide from the resin and remove any remaining side-chain protecting groups.[7]

-

-

Purification:

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column.[7]

-

Use a linear gradient of increasing acetonitrile (B52724) (containing 0.1% TFA) in water (containing 0.1% TFA).[7]

-

Analyze collected fractions for purity using analytical HPLC and mass spectrometry, then pool the pure fractions and lyophilize to obtain the final product.[7]

-

Note on Aggregation: Peptides containing Gly-Gly motifs are known to be prone to aggregation, which can complicate synthesis and purification. To mitigate this, chaotropic salts like guanidinium (B1211019) chloride or solvents like DMSO can be added to purification buffers to disrupt hydrogen bonding.[7]

Workflow for Fmoc-Triglycine Synthesis```dot

Self-Assembly and Hydrogelation

Fmoc-protected amino acids and short peptides are well-known low molecular weight gelators. T[8][9]he process is driven by the interplay of non-covalent interactions that lead to the formation of one-dimensional nanostructures, which then entangle to form a three-dimensional network capable of immobilizing large volumes of water.

Mechanism of Self-Assembly

-

Nucleation: Upon receiving a trigger, such as a change in pH or temperature, individual Fmoc-triglycine molecules begin to associate. 2[1][2]. Fiber Formation: The primary driving forces are the hydrophobic and π-π stacking interactions between the aromatic fluorenyl groups of different molecules. This leads to the formation of the core of a nanofiber.

-

Fiber Stabilization: Inter-peptide hydrogen bonds form between the glycine backbones, creating β-sheet-like structures that stabilize the growing fibers. 4[10]. Gelation: As the fibers grow in length, they entangle and cross-link, forming a complex network. This network traps water molecules within its pores, resulting in the formation of a self-supporting hydrogel.

[11]#### Diagram of Self-Assembly Mechanism

Caption: Self-assembly of Fmoc-triglycine from monomers to a hydrogel network.

Quantitative Data

While specific data for Fmoc-triglycine is sparse in the provided results, data from closely related Fmoc-glycine and Fmoc-diglycine compounds provide valuable insights into the expected behavior.

Table 1: Physicochemical Properties of Related Fmoc-Peptides

| Compound | Property | Value | Conditions | Reference |

|---|

| Fmoc-GG | Apparent pKa | ~6.0 | Titration experiment | |[1][2] | Fmoc-GG | Self-Assembly | Occurs in protonated form (below apparent pKa) | Aqueous solution | |[1][2] | Fmoc-GG | Morphology | Entangled fibers | Transmission Electron Microscopy (TEM) | |[1][2] | Fmoc-G | Storage Modulus (G') | ~1000 Pa | 10 mg/mL, with 5 mg/mL GdL | |[8] | Fmoc-G | Loss Modulus (G'') | ~100 Pa | 10 mg/mL, with 5 mg/mL GdL | |[8]

Table 2: Spectroscopic Data for Fmoc Group Quantification

| Parameter | Wavelength | Molar Absorption Coefficient (ε) | Solvent System | Reference |

|---|

| Dibenzofulvene-piperidine adduct | 289 nm | 5800 - 6089 dm³·mol⁻¹·cm⁻¹ | 20% Piperidine in DMF | |[12][13] | Dibenzofulvene-piperidine adduct | 301 nm | 7800 - 8021 dm³·mol⁻¹·cm⁻¹ | 20% Piperidine in DMF | |[12][13]

Key Experimental Protocols for Characterization

Protocol 1: Transmission Electron Microscopy (TEM)

Used to visualize the morphology of self-assembled nanostructures.

-

Sample Preparation: Prepare a dilute aqueous solution of the self-assembled Fmoc-triglycine (e.g., below the gelation concentration).

-

Grid Application: Apply a small drop (5-10 µL) of the solution onto a carbon-coated copper TEM grid.

-

Wicking: After 1-2 minutes, carefully blot away the excess solution from the edge of the grid using filter paper.

-

Staining (Optional): For negative staining, apply a drop of a heavy metal stain (e.g., 2% uranyl acetate) to the grid for 30-60 seconds, then wick away the excess.

-

Drying: Allow the grid to air-dry completely before imaging.

-

Imaging: Observe the sample using a transmission electron microscope at an appropriate accelerating voltage.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy

Used to confirm the presence of β-sheet secondary structures, a hallmark of self-assembly.

-

Sample Preparation: Prepare the sample as a lyophilized powder mixed with KBr to form a pellet, or as a thin film of the hydrogel dried on a suitable IR-transparent window.

-

Background Scan: Perform a background scan of the empty sample chamber.

-

Sample Scan: Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

Analysis: Analyze the amide I region (1600-1700 cm⁻¹). A peak in the range of 1620-1640 cm⁻¹ is indicative of β-sheet formation.

[10]#### Protocol 3: Rheometry Used to quantify the mechanical properties (stiffness) of the hydrogel.

-

Sample Preparation: Prepare the hydrogel directly on the rheometer plate or transfer a pre-formed gel of a specific geometry.

-

Geometry: Use a parallel plate or cone-plate geometry. Lower the upper geometry to the desired gap distance.

-

Strain Sweep: Perform an oscillatory strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of strain.

-

Frequency Sweep: Perform an oscillatory frequency sweep at a constant strain within the LVER.

-

Analysis: A hydrogel is typically characterized by G' being significantly greater than G'' across the frequency range, indicating solid-like behavior.

[8]### 6. Applications in Drug Delivery

The porous, water-rich environment of Fmoc-triglycine hydrogels makes them excellent candidates for encapsulating and delivering therapeutic molecules. T[11]he hydrogel acts as a scaffold for the sustained release of drugs, which can be beneficial for localizing treatment and reducing systemic side effects.

[14]#### Workflow for Hydrogel-Based Drug Delivery

Caption: Encapsulation and sustained release of a therapeutic agent from a hydrogel.

References

- 1. Effect of glycine substitution on Fmoc-diphenylalanine self-assembly and gelation properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.uci.edu [chem.uci.edu]

- 4. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]

- 5. Peptide Resin Loading Protocols [sigmaaldrich.com]

- 6. Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Hydrogels formed from Fmoc amino acids - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Unravelling the antimicrobial activity of peptide hydrogel systems: current and future perspectives - Soft Matter (RSC Publishing) DOI:10.1039/D1SM00839K [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Fmoc-Gly-Gly-Gly-OH: A Versatile Building Block for the Synthesis of Bioactive Peptides - A Technical Guide

Abstract

N-(9-fluorenylmethoxycarbonyl)-glycyl-glycyl-glycine (Fmoc-Gly-Gly-Gly-OH) is a pivotal building block in modern peptide chemistry, particularly in the realm of bioactive peptide development. As an N-terminally protected tripeptide, it offers an efficient method for incorporating a flexible triglycine (B1329560) motif into synthetic peptides using the well-established solid-phase peptide synthesis (SPPS) methodology. The inherent flexibility of the polyglycine sequence is crucial for its role as a linker in complex biomolecules, such as antibody-drug conjugates (ADCs), and for modulating the structural and functional properties of therapeutic peptides. This guide provides an in-depth technical overview of this compound, including its physicochemical properties, detailed experimental protocols for its use in SPPS, and its applications in the design and synthesis of bioactive peptides for research, diagnostics, and drug development.

Core Properties of this compound